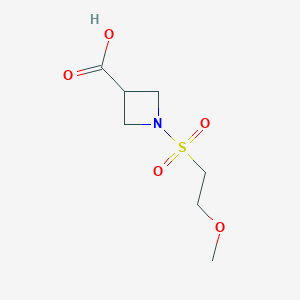
1-(2-Methoxyethylsulfonyl)azetidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyethylsulfonyl)azetidine-3-carboxylic acid is commonly known as AZETEC. It is a novel amino acid derivative that possesses a unique chemical structure. AZETEC has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, organic chemistry, and biochemistry. In
Wirkmechanismus
The mechanism of action of AZETEC is not fully understood. However, studies have shown that AZETEC can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). AZETEC has also been reported to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
AZETEC has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that AZETEC can inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have shown that AZETEC can reduce inflammation and tumor growth. AZETEC has also been reported to exhibit low toxicity in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using AZETEC in lab experiments is its unique chemical structure, which can be used as a chiral auxiliary in asymmetric synthesis. AZETEC also exhibits low toxicity, making it a safe compound to work with. However, the limitations of using AZETEC in lab experiments include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the study of AZETEC. One direction is to further explore its potential applications in medicinal chemistry, particularly in the development of new anticancer and anti-inflammatory drugs. Another direction is to investigate its potential as a protein crystallography tool. Additionally, the synthesis methods for AZETEC can be optimized to increase its yield and reduce its cost.
Synthesemethoden
AZETEC can be synthesized using various methods, including the reaction of 2-methoxyethylsulfonyl chloride with azetidine-3-carboxylic acid, the reaction of 2-methoxyethylsulfonyl azide with azetidine-3-carboxylic acid, and the reaction of 2-methoxyethylsulfonyl isocyanate with azetidine-3-carboxylic acid. These methods have been reported in the literature and have been optimized for the synthesis of AZETEC.
Wissenschaftliche Forschungsanwendungen
AZETEC has been widely studied for its potential applications in various scientific fields. In medicinal chemistry, AZETEC has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. In organic chemistry, AZETEC has been used as a chiral auxiliary in asymmetric synthesis. In biochemistry, AZETEC has been studied for its potential as a protein crystallography tool.
Eigenschaften
IUPAC Name |
1-(2-methoxyethylsulfonyl)azetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO5S/c1-13-2-3-14(11,12)8-4-6(5-8)7(9)10/h6H,2-5H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIIAFHZFNPMFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS(=O)(=O)N1CC(C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)pyrazine-2-carbonitrile](/img/structure/B7578527.png)
![2-[2-[(4-Fluorobenzoyl)amino]ethyl]benzoic acid](/img/structure/B7578529.png)
![2-[2-(Ethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7578530.png)
![7,7-Dimethyl-5,6,7,8-tetrahydro-thiazolo[5,4-c]azepin-4-one](/img/structure/B7578540.png)
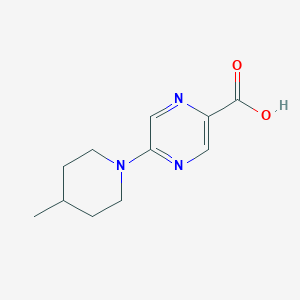
![2-[2-(Pyridin-3-ylsulfonylamino)ethyl]benzoic acid](/img/structure/B7578557.png)
![2-[2-[2-(1,2,4-Triazol-1-yl)propanoylamino]ethyl]benzoic acid](/img/structure/B7578559.png)
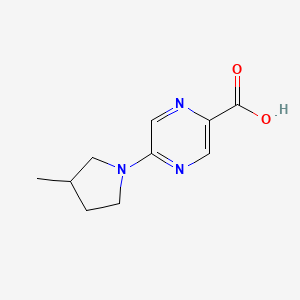
![5-[Cyclopropyl(thiophen-3-ylmethyl)amino]pyrazine-2-carboxylic acid](/img/structure/B7578565.png)

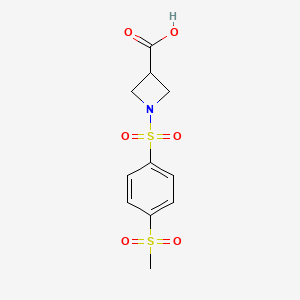
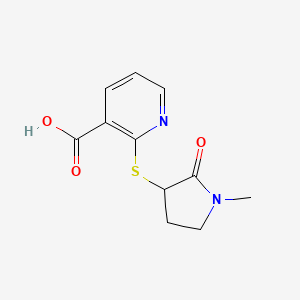

![1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)azetidine-3-carboxylic acid](/img/structure/B7578611.png)